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Introduction: The Dynamic World of RNA Structure
For decades, RNA was primarily viewed as a passive messenger, a transient copy of genetic

information. This perspective has undergone a dramatic transformation. It is now unequivocally

clear that RNA molecules are dynamic, intricate structures that play active and often complex

regulatory roles in virtually every biological process.[1] The function of an RNA molecule is

inextricably linked to its three-dimensional architecture, which dictates its interactions with other

molecules, including proteins, other RNAs, and small molecule ligands.

A common misconception among researchers entering the field of RNA structure analysis is the

role of modified bases. For instance, N2,N2-Dimethylguanine (m2,2G) is a naturally occurring

modification found in ribosomal RNA (rRNA) and transfer RNA (tRNA).[2][3] Its presence

influences the local RNA structure and stability.[2][3][4][5] However, m2,2G itself is not used as

an external chemical probe to analyze the structure of other RNA molecules. Instead, the field

relies on a powerful set of techniques known as chemical probing, where small molecules are

used to "footprint" the RNA, revealing its structural organization.

This application note will provide a comprehensive guide to one of the most robust and widely

used chemical probing methods: Dimethyl Sulfate Mutational Profiling with sequencing (DMS-

MaPseq). We will delve into the principles of this technique, provide a detailed protocol for its

application, and discuss the interpretation of the resulting data. This guide is intended for

researchers, scientists, and drug development professionals seeking to integrate RNA structure

analysis into their workflows.
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Principles of Chemical Probing with Dimethyl
Sulfate (DMS)
Chemical probing is a powerful method for elucidating RNA secondary structures in their native

context.[6][7] The technique utilizes chemical reagents that selectively modify nucleotides in a

structure-dependent manner. Dimethyl sulfate (DMS) is a small, cell-permeable methylating

agent that has been a cornerstone of RNA structure analysis for decades.[8][9]

DMS primarily methylates the Watson-Crick face of unpaired adenine (at the N1 position) and

cytosine (at the N3 position) residues.[1] Because these positions are involved in canonical

base pairing, their accessibility to DMS is a direct indicator of whether a nucleotide is in a

single-stranded or double-stranded region. This structure-specific modification pattern provides

a high-resolution map of the RNA's secondary structure.

The sites of DMS modification can be detected in several ways. A revolutionary advancement

in this field is the development of mutational profiling (MaP).[9] In this method, a specialized

reverse transcriptase enzyme reads through the DMS-modified RNA and incorporates

mutations into the resulting complementary DNA (cDNA) at the sites of modification.[1] These

mutations are then identified by high-throughput sequencing, allowing for a quantitative,

transcriptome-wide analysis of RNA structure.[1][10]

Application Note: High-Throughput RNA Structure
Analysis using DMS-MaPseq
Overview of the DMS-MaPseq Workflow
DMS-MaPseq is a powerful technique that couples DMS probing with next-generation

sequencing to provide a global snapshot of RNA structures within living cells.[10][11] The

workflow can be broadly divided into the following stages:

In vivo or in vitro DMS Treatment: RNA is treated with DMS either directly in living cells (in

vivo) or after extraction (in vitro).

RNA Isolation and Purification: Total RNA is extracted and purified from the treated samples.
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Reverse Transcription with Mutational Profiling: A thermostable group II intron reverse

transcriptase (TGIRT) is used to synthesize cDNA from the modified RNA, introducing

mutations at the sites of DMS adduction.

Library Preparation and Sequencing: The resulting cDNA is used to prepare a library for

high-throughput sequencing.

Data Analysis: Sequencing reads are aligned to a reference transcriptome, and the mutation

rates at each nucleotide position are calculated to infer the RNA structure.

dot graph TD; A[In vivo/In vitro DMS Treatment] --> B[RNA Isolation]; B --> C[Reverse

Transcription with Mutational Profiling]; C --> D[Library Preparation]; D --> E[High-Throughput

Sequencing]; E --> F[Data Analysis and Structure Modeling]; subgraph "Experimental Phase"

A; B; C; D; end subgraph "Computational Phase" E; F; end style A

fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B

fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C

fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D

fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E

fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F

fill:#5F6368,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end

Figure 1: High-level workflow of the DMS-MaPseq experiment.

Advantages and Limitations of DMS-MaPseq
Advantages:

In vivo analysis: DMS is cell-permeable, allowing for the study of RNA structure in its native

cellular environment.[10]

High-throughput: Coupled with next-generation sequencing, DMS-MaPseq can be used for

transcriptome-wide structure analysis.[11]

High signal-to-noise ratio: DMS modifications provide a robust and clear signal for unpaired

nucleotides.[1]
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Small probe size: The small size of DMS allows for high-resolution mapping of RNA

structures.[8]

Limitations:

Limited nucleotide coverage: Traditionally, DMS only probes adenine and cytosine. While

recent advancements have expanded its use to all four bases under specific conditions, this

remains a consideration.[9]

Toxicity: DMS is a potent mutagen and carcinogen and must be handled with appropriate

safety precautions.

Key Experimental Considerations
DMS Concentration and Treatment Time: These parameters need to be optimized to ensure

sufficient modification for detection without causing excessive damage to the RNA or cellular

toxicity.

Control Samples: It is crucial to include untreated control samples to account for background

mutations and reverse transcription errors.

Reverse Transcriptase Choice: The use of a thermostable group II intron reverse

transcriptase (TGIRT) is recommended for its high processivity and ability to read through

DMS adducts.[11]

Detailed Protocol for In-Cell RNA Structure Probing
using DMS-MaPseq
This protocol provides a detailed, step-by-step methodology for performing in-cell DMS-

MaPseq on cultured mammalian cells.

Materials and Reagents
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Reagent/Material Supplier Catalog Number

Cultured Mammalian Cells (User-specific)

Dimethyl Sulfate (DMS) Sigma-Aldrich D186309

TRIzol Reagent Thermo Fisher Scientific 15596026

DNase I (RNase-free) NEB M0303

TGIRT-III Enzyme InGex TGIRT3

Random Hexamers Thermo Fisher Scientific N8080127

dNTP Mix (10 mM) NEB N0447

NEBNext Ultra II RNA Library

Prep Kit
NEB E7770

Agencourt AMPure XP Beads Beckman Coulter A63881

Step-by-Step Methodology
1. Cell Culture and DMS Treatment

Culture mammalian cells to approximately 80-90% confluency in a 10 cm dish.

Prepare a fresh 1:10 dilution of DMS in 100% ethanol.

Aspirate the culture medium and wash the cells once with 10 mL of pre-warmed PBS.

Add 5 mL of pre-warmed culture medium to the cells.

Add the diluted DMS to the culture medium to a final concentration of 2% (v/v).

Incubate the cells at 37°C for 5 minutes.

To quench the reaction, add 10 mL of ice-cold PBS containing 30% (v/v) β-mercaptoethanol.

Immediately place the dish on ice and proceed to RNA extraction.

2. RNA Isolation and Purification
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Aspirate the quenching solution and add 1 mL of TRIzol reagent to the dish.

Lyse the cells by pipetting up and down and transfer the lysate to a 1.5 mL microfuge tube.

Proceed with RNA extraction according to the TRIzol manufacturer's protocol.

Resuspend the final RNA pellet in 50 µL of RNase-free water.

Perform a DNase I treatment to remove any contaminating genomic DNA according to the

manufacturer's protocol.

Purify the RNA using an appropriate clean-up kit or phenol-chloroform extraction followed by

ethanol precipitation.

Assess RNA quality and quantity using a Bioanalyzer or similar instrument.

3. Reverse Transcription with Mutational Profiling

In a PCR tube, combine 1-2 µg of total RNA, 1 µL of random hexamers (50 µM), and RNase-

free water to a final volume of 11 µL.

Incubate at 65°C for 5 minutes, then place on ice for 2 minutes.

Prepare the reverse transcription master mix:

4 µL of 5x TGIRT Reaction Buffer

1 µL of 100 mM DTT

1 µL of 10 mM dNTP mix

1 µL of RNase Inhibitor

1 µL of TGIRT-III enzyme

Add 9 µL of the master mix to the RNA/primer mix.

Incubate at 25°C for 10 minutes, followed by 60°C for 60 minutes.
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Terminate the reaction by heating at 85°C for 5 minutes.

4. Library Preparation and Sequencing

Use the synthesized cDNA as input for the NEBNext Ultra II RNA Library Prep Kit.

Follow the manufacturer's protocol for end repair, adapter ligation, and PCR amplification.

Perform size selection and purification of the final library using Agencourt AMPure XP beads.

Quantify the library and assess its quality before proceeding to high-throughput sequencing

on an Illumina platform.

5. Data Analysis

Trim adapter sequences and low-quality reads from the raw sequencing data.

Align the trimmed reads to the reference transcriptome.

Use specialized software (e.g., ShapeMapper, DREEM) to calculate the mutation frequency

at each nucleotide position.[12]

Normalize the mutation rates against the untreated control samples.

Use the normalized reactivity profiles to constrain RNA secondary structure prediction

algorithms (e.g., RNAstructure, ViennaRNA).

Data Interpretation and Visualization
The output of a DMS-MaPseq experiment is a per-nucleotide reactivity profile. High reactivity at

a given adenine or cytosine residue indicates that it is likely in a single-stranded region, while

low reactivity suggests it is base-paired. This information can be visualized as a reactivity track

alongside the RNA sequence or used to generate a more accurate secondary structure model.

dot graph G { layout=neato; node [shape=circle, style=filled, width=0.5, height=0.5,

fixedsize=true]; A [label="A", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; U1

[label="U", pos="1,1!", fillcolor="#FBBC05", fontcolor="#202124"]; G1 [label="G", pos="2,1!",

fillcolor="#34A853", fontcolor="#FFFFFF"]; C1 [label="C", pos="3,1!", fillcolor="#4285F4",
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fontcolor="#FFFFFF"]; G2 [label="G", pos="4,1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C2 [label="C", pos="5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; U2 [label="U", pos="6,1!",

fillcolor="#FBBC05", fontcolor="#202124"]; A_mod [label="A-CH3", pos="0,0!",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; U1_unmod [label="U", pos="1,0!",

fillcolor="#FBBC05", fontcolor="#202124"]; G1_unmod [label="G", pos="2,0!",

fillcolor="#34A853", fontcolor="#FFFFFF"]; C_mod [label="C-CH3", pos="3,0!",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2_unmod [label="G", pos="4,0!",

fillcolor="#34A853", fontcolor="#FFFFFF"]; C2_unmod [label="C", pos="5,0!",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; U2_unmod [label="U", pos="6,0!",

fillcolor="#FBBC05", fontcolor="#202124"]; DMS [label="DMS", shape=box, style=rounded,

pos="3,-1!", fillcolor="#F1F3F4", fontcolor="#202124"]; A -- A_mod [label="Unpaired",

color="#EA4335"]; C1 -- C_mod [label="Unpaired", color="#4285F4"]; DMS -> A_mod; DMS ->

C_mod; G1 -- G2 [style=invis]; }

Figure 2: DMS modification of unpaired Adenine and Cytosine.

Troubleshooting Common Issues
Issue Possible Cause Solution

Low cDNA yield
Poor RNA quality or insufficient

input

Use high-quality, intact RNA.

Increase the amount of input

RNA.

High background mutation rate
Over-amplification during

library prep

Reduce the number of PCR

cycles. Use a high-fidelity

polymerase.

No DMS-specific signal
Inefficient DMS treatment or

quenching

Optimize DMS concentration

and incubation time. Ensure

rapid and effective quenching.

Bias in sequencing library
Suboptimal fragmentation or

size selection

Optimize fragmentation

conditions. Perform precise

size selection.
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DMS-MaPseq has emerged as a powerful and versatile tool for elucidating RNA structure on a

global scale and in a cellular context. By providing a detailed, nucleotide-resolution map of

RNA base-pairing, this technique offers invaluable insights into the structural basis of RNA

function. While the handling of DMS requires care, the richness of the data and the broad

applicability of the method make it an essential component of the modern RNA biologist's

toolkit. As our understanding of the "RNA world" continues to expand, techniques like DMS-

MaPseq will be instrumental in deciphering the complex interplay between RNA structure and

biological function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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